Anhydride d'acide acétylpodocarpique

Vue d'ensemble

Description

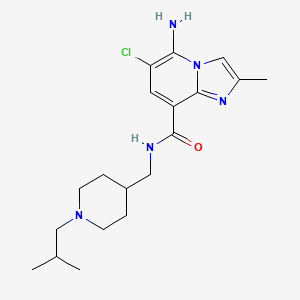

Anhydride d'acide acétyl-podocarpique : est un agoniste puissant et semi-synthétique du récepteur X du foie, dérivé d'extraits de la podophylle. Ce composé a montré un potentiel dans la prévention et la recherche de l'athérosclérose, en particulier dans le contexte de faibles taux de lipoprotéines de haute densité .

Applications De Recherche Scientifique

Acetyl podocarpic acid anhydride has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying liver X receptor agonists and their effects on cholesterol metabolism.

Biology: Investigated for its role in regulating cholesterol efflux and its potential impact on cellular lipid homeostasis.

Medicine: Explored for its potential therapeutic applications in the treatment of atherosclerosis and other cardiovascular diseases.

Industry: Utilized in the development of new drugs targeting liver X receptors and related pathways .

Mécanisme D'action

Acetyl Podocarpic Acid Anhydride, also known as Acetyl-Podocarpic Dimer (APD), is a potent, semi-synthetic compound with intriguing properties and potential applications . This article provides a comprehensive overview of its mechanism of action.

Target of Action

The primary target of Acetyl Podocarpic Acid Anhydride is the Liver X Receptor (LXR) . LXRs are nuclear hormone receptors whose native ligands are oxysterols . They play a crucial role in regulating cholesterol, fatty acid, and glucose homeostasis .

Mode of Action

APD acts as a potent LXR agonist . It interacts with LXRs, inducing a conformational change that allows the receptor to bind to specific DNA sequences known as LXR response elements . This binding triggers the transcription of target genes .

Biochemical Pathways

The activation of LXRs by APD leads to the upregulation of several genes involved in lipid metabolism . One of the key genes induced is ABCA1, which encodes the ABCA1 reverse cholesterol transporter . This protein plays a critical role in the efflux of cholesterol from cells, contributing to the regulation of cholesterol levels .

Pharmacokinetics

Its solubility in dmf (1 mg/ml) suggests that it may have good bioavailability .

Result of Action

The activation of LXRs by APD and the subsequent induction of ABCA1 lead to an increase in cholesterol efflux from cells . This action inhibits the overall absorption of cholesterol, which could be beneficial in the prevention and research of atherosclerosis, especially in the context of low HDL levels .

Analyse Biochimique

Biochemical Properties

Acetyl Podocarpic Acid Anhydride acts through LXR in concert with the retinoid X receptor (RXR), its heterodimerization partner . It induces the expression of the ABCA1 reverse cholesterol transporter . This action increases the efflux of cholesterol from enterocytes and thus inhibits the overall absorption of cholesterol .

Cellular Effects

The effects of Acetyl Podocarpic Acid Anhydride on cells are primarily related to its role as an LXR agonist . By inducing the expression of the ABCA1 reverse cholesterol transporter, it influences cell function by modulating cholesterol levels . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Acetyl Podocarpic Acid Anhydride exerts its effects through binding interactions with LXRs . As an LXR agonist, it activates these receptors, leading to changes in gene expression . This includes the upregulation of the ABCA1 reverse cholesterol transporter, which facilitates the efflux of cholesterol from cells .

Metabolic Pathways

Acetyl Podocarpic Acid Anhydride is involved in the metabolic pathway related to cholesterol homeostasis . It interacts with LXRs, which are key regulators of this pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'anhydride d'acide acétyl-podocarpique est synthétisé par une série de réactions chimiques impliquant l'extraction de l'acide podocarpique à partir de sources naturelles, suivie d'une acétylation pour former l'anhydride. Les conditions de réaction spécifiques impliquent généralement l'utilisation d'anhydride acétique et d'un catalyseur sous température et pression contrôlées .

Méthodes de production industrielle : La production industrielle de l'anhydride d'acide acétyl-podocarpique implique une extraction à grande échelle de l'acide podocarpique à partir de sources végétales, suivie d'une synthèse chimique dans des réacteurs conçus pour gérer les conditions de réaction requises. Le procédé est optimisé pour le rendement et la pureté, garantissant que le produit final répond aux normes nécessaires pour la recherche et les utilisations thérapeutiques potentielles .

Analyse Des Réactions Chimiques

Types de réactions : L'anhydride d'acide acétyl-podocarpique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés oxydés, qui peuvent avoir des activités biologiques différentes.

Réduction : Les réactions de réduction peuvent convertir l'anhydride en son alcool correspondant ou d'autres formes réduites.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, modifiant potentiellement son activité biologique

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont généralement utilisés.

Substitution : Différents nucléophiles peuvent être utilisés dans les réactions de substitution, en fonction du groupe fonctionnel souhaité

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'anhydride d'acide acétyl-podocarpique, chacun ayant potentiellement des activités biologiques uniques .

Applications de la recherche scientifique

L'anhydride d'acide acétyl-podocarpique a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les agonistes du récepteur X du foie et leurs effets sur le métabolisme du cholestérol.

Biologie : Investigé pour son rôle dans la régulation de l'efflux de cholestérol et son impact potentiel sur l'homéostasie lipidique cellulaire.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement de l'athérosclérose et d'autres maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les récepteurs X du foie et les voies associées .

Mécanisme d'action

L'anhydride d'acide acétyl-podocarpique agit comme un agoniste du récepteur X du foie. Il se lie aux récepteurs X du foie, qui sont des récepteurs hormonaux nucléaires impliqués dans la régulation de l'homéostasie du cholestérol, des acides gras et du glucose. En activant ces récepteurs, l'anhydride d'acide acétyl-podocarpique induit l'expression du transporteur inverse du cholestérol ABCA1, augmentant l'efflux de cholestérol des cellules et réduisant l'absorption globale du cholestérol .

Comparaison Avec Des Composés Similaires

Composés similaires :

Acide podocarpique : Le composé parent dont l'anhydride d'acide acétyl-podocarpique est dérivé.

22®-hydroxycholestérol : Un autre agoniste du récepteur X du foie avec des activités biologiques similaires.

Dérivés de l'acide déhydroabiétique : Composés avec des structures et des activités biologiques apparentées

Unicité : L'anhydride d'acide acétyl-podocarpique est unique en raison de son activité puissante en tant qu'agoniste du récepteur X du foie et de son origine semi-synthétique à partir de sources naturelles. Sa structure spécifique permet une liaison de haute affinité aux récepteurs X du foie, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

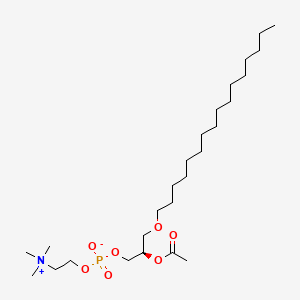

IUPAC Name |

[(1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbonyl] (1S,4aS,10aR)-6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O7/c1-23(39)43-27-13-9-25-11-15-31-35(3,29(25)21-27)17-7-19-37(31,5)33(41)45-34(42)38(6)20-8-18-36(4)30-22-28(44-24(2)40)14-10-26(30)12-16-32(36)38/h9-10,13-14,21-22,31-32H,7-8,11-12,15-20H2,1-6H3/t31-,32-,35-,36-,37+,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJQRQRBNRGQTC-SPGSYPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(CCC3C2(CCCC3(C)C(=O)OC(=O)C4(CCCC5(C4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)OC(=O)[C@]4(CCC[C@]5([C@H]4CCC6=C5C=C(C=C6)OC(=O)C)C)C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)

![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)